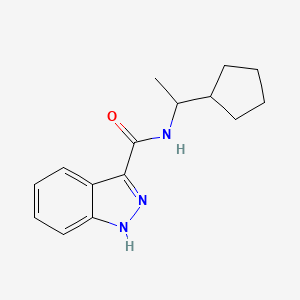
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide, also known as APTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, neuroscience, and immunology. In
Wirkmechanismus
The mechanism of action of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of ion channels and the modulation of neurotransmitter release. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. This compound has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system.
Biochemical and Physiological Effects
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and cytokine production. This compound has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-amino-2-phenylethyl)thiolane-2-carboxamide in lab experiments is its specificity for certain ion channels and neurotransmitter systems. This compound has been shown to selectively inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and inflammation. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in the nervous system. However, one limitation of using N-(2-amino-2-phenylethyl)thiolane-2-carboxamide is its potential toxicity, as high concentrations of this compound can cause cell death in vitro.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-amino-2-phenylethyl)thiolane-2-carboxamide. One area of interest is the development of more specific and potent inhibitors of the TRPA1 ion channel, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the study of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide's effects on other ion channels and neurotransmitter systems, which could provide insights into the complex interactions between these systems in the nervous system. Finally, further research is needed to determine the safety and efficacy of N-(2-amino-2-phenylethyl)thiolane-2-carboxamide in vivo, as well as its potential applications in the treatment of various diseases and disorders.
Synthesemethoden
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-aminothiophenol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction produces N-(2-amino-2-phenylethyl)thiolane-2-carboxamide as a white crystalline solid, which can be purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has been used in a variety of scientific research studies, particularly in the fields of pharmacology and neuroscience. This compound has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of ion channels. N-(2-amino-2-phenylethyl)thiolane-2-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c14-11(10-5-2-1-3-6-10)9-15-13(16)12-7-4-8-17-12/h1-3,5-6,11-12H,4,7-9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOPYVCVAVJSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-phenylethyl)thiolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)